molecular formula C19H19N5O3S B2413844 N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223929-14-3

N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2413844
CAS No.: 1223929-14-3
M. Wt: 397.45
InChI Key: WMNKRDUMCXWKFU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with significant biological activity. Its structure comprises a thiazolopyrimidine core, a pyrrolidine ring, and an acetylphenyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C₁₉H₁₉N₅O₃S
  • Molecular Weight : 397.5 g/mol
  • CAS Number : 1223929-14-3
PropertyValue
Molecular FormulaC₁₉H₁₉N₅O₃S
Molecular Weight397.5 g/mol
CAS Number1223929-14-3

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess antibacterial and antifungal activities against various pathogens, suggesting that this compound may also demonstrate similar effects .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key metabolic enzymes. Preliminary studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function.

EnzymeInhibition Activity
AcetylcholinesteraseModerate
ButyrylcholinesteraseSignificant

3. Antioxidant Activity

Compounds derived from similar structures have also been noted for their antioxidant properties. This activity is essential for combating oxidative stress in cells, which is linked to various chronic diseases . The antioxidant capacity of this compound may contribute to its overall therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound may bind to the active sites of enzymes like AChE and BChE, inhibiting their activity and thereby affecting neurotransmitter levels.
  • Antimicrobial Mechanism : The thiazole and pyrimidine moieties could disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

A study conducted on various thiazole derivatives showed that modifications in the molecular structure significantly influenced their biological activities. For example, certain substitutions on the thiazole ring enhanced antimicrobial potency while maintaining low toxicity levels . This suggests that similar structural modifications on this compound could further optimize its efficacy.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12(25)13-4-6-14(7-5-13)21-15(26)10-24-11-20-17-16(18(24)27)28-19(22-17)23-8-2-3-9-23/h4-7,11H,2-3,8-10H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKRDUMCXWKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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